molecular formula C22H24N2O5S2 B5105625 N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide

Cat. No.: B5105625
M. Wt: 460.6 g/mol
InChI Key: LCWMVELGOSUVIP-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide: is a complex organic compound that features a combination of furan, sulfanyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide typically involves multiple steps:

  • Formation of the Furan-2-ylmethyl Sulfanyl Intermediate

      Starting Materials: Furan-2-carbaldehyde and thiol.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions to form the furan-2-ylmethyl sulfanyl intermediate.

  • Coupling with Ethylamine

      Starting Materials: The furan-2-ylmethyl sulfanyl intermediate and ethylamine.

      Reaction Conditions: The intermediate is reacted with ethylamine in an organic solvent like ethanol, under reflux conditions to form the N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl} intermediate.

  • Formation of the Final Compound

      Starting Materials: The N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl} intermediate and 4-(N-methyl-4-methoxybenzenesulfonamido)benzoyl chloride.

      Reaction Conditions: The final step involves the coupling of the intermediate with 4-(N-methyl-4-methoxybenzenesulfonamido)benzoyl chloride in the presence of a base like triethylamine, under anhydrous conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.

      Products: Oxidation of the sulfanyl group to sulfoxide or sulfone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in an inert atmosphere, often in an organic solvent.

      Products: Reduction of the benzamide group to the corresponding amine.

  • Substitution

      Reagents: Nucleophiles like amines or alkoxides.

      Conditions: Typically performed in an organic solvent with a base.

      Products: Substitution at the benzamide or furan ring positions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of furan, sulfanyl, and benzamide groups in N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide provides unique chemical and biological properties.

    Biological Activity: Its specific interactions with molecular targets make it a promising candidate for drug development and other applications.

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-24(31(26,27)21-11-9-19(28-2)10-12-21)18-7-5-17(6-8-18)22(25)23-13-15-30-16-20-4-3-14-29-20/h3-12,14H,13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWMVELGOSUVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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